3,4-Dibromo-2-fluorobenzenesulfonyl chloride
Overview
Description
3,4-Dibromo-2-fluorobenzenesulfonyl chloride: is an organosulfur compound with the molecular formula C6H2Br2ClFO2S . It is characterized by the presence of two bromine atoms, one fluorine atom, and a sulfonyl chloride group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 3,4-Dibromo-2-fluorobenzenesulfonyl chloride typically begins with 3,4-dibromo-2-fluorobenzene.
Sulfonylation: The sulfonylation reaction involves the introduction of a sulfonyl chloride group to the benzene ring. This can be achieved by reacting 3,4-dibromo-2-fluorobenzene with chlorosulfonic acid under controlled conditions.
Reaction Conditions: The reaction is usually carried out at low temperatures to prevent decomposition and side reactions. The reaction mixture is then quenched with water to obtain the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3,4-Dibromo-2-fluorobenzenesulfonyl chloride can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include primary and secondary amines, alcohols, and thiols.
Reaction Conditions: These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would yield a sulfonamide, while reacting with an alcohol would yield a sulfonate ester.
Scientific Research Applications
Chemistry: 3,4-Dibromo-2-fluorobenzenesulfonyl chloride is used as a building block in organic synthesis. It is employed in the preparation of various sulfonamide and sulfonate derivatives, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, this compound is used to modify biomolecules such as proteins and peptides
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and reagents for chemical processes.
Mechanism of Action
The mechanism of action of 3,4-Dibromo-2-fluorobenzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
3,4-Difluorobenzenesulfonyl chloride: This compound has two fluorine atoms instead of two bromine atoms. It exhibits similar reactivity but with different electronic properties.
2-Bromo-4,6-difluorobenzenesulfonyl chloride: This compound has a different substitution pattern on the benzene ring, which can affect its reactivity and applications.
Uniqueness: 3,4-Dibromo-2-fluorobenzenesulfonyl chloride is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. These properties make it a valuable intermediate in the synthesis of complex molecules and materials.
Properties
IUPAC Name |
3,4-dibromo-2-fluorobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2ClFO2S/c7-3-1-2-4(13(9,11)12)6(10)5(3)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZFWNNOIKSNNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1S(=O)(=O)Cl)F)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2ClFO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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